molecular formula C9H5ClO B3056628 2-Propynoyl chloride, 3-phenyl- CAS No. 7299-58-3

2-Propynoyl chloride, 3-phenyl-

Cat. No.: B3056628
CAS No.: 7299-58-3
M. Wt: 164.59 g/mol
InChI Key: BZPHJDQWFRMGER-UHFFFAOYSA-N
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Description

Contextualization within Reactive Acyl Halides

As a member of the acyl halide family, 2-Propynoyl chloride, 3-phenyl- is characterized by the exceptional electrophilicity of its carbonyl carbon. The chlorine atom, being an effective leaving group, renders the acyl group highly susceptible to nucleophilic acyl substitution. This allows for facile reactions with a wide array of nucleophiles—such as alcohols, amines, and thiols—to form the corresponding esters, amides, and thioesters.

What distinguishes this molecule from simpler acyl chlorides like propanoyl chloride or benzoyl chloride is the presence of the conjugated alkyne. This functional group introduces additional reaction pathways. The carbon-carbon triple bond can participate in cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic additions. The phenyl group, in conjugation with the alkyne, influences the electronic properties of the triple bond and provides steric bulk, which can be exploited to achieve regioselectivity in certain reactions. The dual reactivity enables its use in sequential or one-pot tandem reactions where both the acyl chloride and the alkyne are transformed, providing a rapid route to molecular complexity.

Table 2: Computed Physicochemical Properties of 2-Propynoyl chloride, 3-phenyl-

Property Value
Molecular Weight 164.59 g/mol nih.gov
Exact Mass 164.0028925 Da nih.gov
Complexity 202 nih.gov
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

Note: These properties are computationally derived.

Academic Significance and Research Trajectories

The academic significance of 2-Propynoyl chloride, 3-phenyl- stems from its potential as a versatile synthon for introducing the "3-phenylprop-2-ynoyl" moiety into larger molecules. This structural unit is valuable in various areas of chemical research, from materials science to medicinal chemistry.

Key Research Trajectories:

Heterocyclic Synthesis: Bifunctional reagents are powerful tools for constructing heterocyclic rings, which form the core of many pharmaceuticals and natural products. The alkyne and acyl chloride groups in 3-phenylprop-2-ynoyl chloride can react with binucleophiles (compounds with two nucleophilic centers) to form a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles. mdpi.com The general utility of alkynes like propyne (B1212725) in building such systems underscores the potential of this more complex reagent. patsnap.com

Synthesis of Acetylenic Ketones: The compound is a direct precursor to complex acetylenic ketones. These structures are important intermediates in organic synthesis and have been investigated for various applications. Research on related structures, such as 4-(3-phenylprop-2-ynoyl)phenyl benzoate, highlights the interest in molecules containing the phenylpropynoyl core. rsc.org

Development of Conjugated Systems: The phenyl-alkyne fragment is a component of many conjugated organic materials used in electronics and photonics. By reacting the acyl chloride group to anchor the molecule to a polymer backbone or another functional group, researchers can explore the synthesis of novel functional materials with specific electronic or optical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylprop-2-ynoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPHJDQWFRMGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342479
Record name 2-Propynoyl chloride, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7299-58-3
Record name 2-Propynoyl chloride, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Propynoyl Chloride, 3 Phenyl

Established Preparative Routes

The most common and well-established methods for preparing 2-Propynoyl chloride, 3-phenyl- begin with its corresponding carboxylic acid, 3-phenyl-2-propynoic acid. This transformation, known as acyl chlorination, replaces the hydroxyl group of the carboxylic acid with a chlorine atom.

The conversion of 3-phenyl-2-propynoic acid to its acyl chloride is a standard procedure in organic chemistry, employing common chlorinating agents. The choice of reagent can influence reaction conditions and the purity of the final product.

A prevalent method for the synthesis of 2-Propynoyl chloride, 3-phenyl- involves the reaction of 3-phenyl-2-propynoic acid with thionyl chloride (SOCl₂). This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. chemicalbook.com The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the highly reactive product.

The general reaction is as follows: C₆H₅C≡CCOOH + SOCl₂ → C₆H₅C≡CCOCl + SO₂ + HCl

Detailed experimental conditions often involve heating the mixture to ensure the reaction goes to completion.

Table 1: Reaction Conditions for Synthesis using Thionyl Chloride

Parameter Value
Starting Material 3-Phenyl-2-propynoic acid
Reagent Thionyl chloride (SOCl₂)
Solvent Dry Dichloromethane
Temperature 60–80°C (Reflux)
Reaction Time 4–6 hours
Purification Distillation

Data derived from reference .

Phosphorus pentachloride (PCl₅) is another effective reagent for converting carboxylic acids into their corresponding acyl chlorides. chemtube3d.comyoutube.com The reaction of 3-phenyl-2-propynoic acid with PCl₅ yields 2-Propynoyl chloride, 3-phenyl-, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemtube3d.comgauthmath.com

The balanced chemical equation for this transformation is: C₆H₅C≡CCOOH + PCl₅ → C₆H₅C≡CCOCl + POCl₃ + HCl

The reaction mechanism involves an initial attack by the carboxylic acid on the phosphorus pentachloride, followed by elimination steps that form the stable P=O bond in phosphoryl chloride, which drives the reaction forward. chemtube3d.com While effective, the removal of the non-volatile byproduct POCl₃ can require careful purification steps, such as fractional distillation. A similar reaction has been documented for the conversion of 3-phenylpropanoic acid to 3-phenylpropanoyl chloride using PCl₅. gauthmath.com

Beyond thionyl chloride and phosphorus pentachloride, other reagents can be employed for acyl chlorination. Oxalyl chloride ((COCl)₂) is a notable alternative, often used for its mild reaction conditions and the generation of only gaseous byproducts (CO₂, CO, and HCl). chemicalbook.com This method is particularly useful when the substrate is sensitive to the higher temperatures or harsher conditions sometimes required with thionyl chloride. chemicalbook.com The reaction with oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). googleapis.comorgsyn.org

Phosgene (COCl₂) is also used for the industrial production of acyl chlorides, such as propionyl chloride, from the corresponding carboxylic acid. wikipedia.org However, due to its extreme toxicity, its use is generally limited to industrial settings with specialized handling capabilities.

Table 2: Comparison of Common Acyl Chlorination Reagents

Reagent Byproducts Typical Conditions Advantages
Thionyl Chloride (SOCl₂) SO₂, HCl (gaseous) Reflux in inert solvent Gaseous byproducts simplify purification. chemicalbook.com
Phosphorus Pentachloride (PCl₅) POCl₃ (liquid), HCl (gaseous) Often gentle warming Highly effective. gauthmath.com

Acyl Chlorination from Propynoic Acids

In Situ Generation Techniques

In some synthetic applications, the isolation of the often unstable acyl chloride is not necessary. Instead, it can be generated in situ and immediately used in a subsequent reaction. This approach can improve efficiency and minimize the handling of hazardous intermediates.

An important in situ method involves the reaction of a carboxamide precursor with oxalyl chloride. mdpi.comresearchgate.net Specifically, 3-phenyl-2-propynamide can be treated with oxalyl chloride to generate 2-Propynoyl chloride, 3-phenyl- as a transient intermediate. This intermediate is not isolated but is immediately converted into a more stable derivative. mdpi.comresearchgate.net

In a documented example, the in situ generated acyl chloride reacts further to form 3-phenyl-2-propynoyl isocyanate. mdpi.comresearchgate.net This transformation highlights a powerful synthetic strategy where the reactive acyl chloride is trapped intramolecularly or by another reagent present in the reaction mixture. This one-pot protocol, which involves the generation of the acyl chloride from the corresponding acid using oxalyl chloride followed by reaction with an amine, has been shown to be an efficient method for preparing various amides. nih.gov

This technique is particularly valuable for creating derivatives that might be difficult to synthesize through direct acylation with the isolated acyl chloride, especially when dealing with sensitive substrates. mdpi.comresearchgate.netnih.gov

Upstream Precursors in Synthesis

The synthesis of 2-Propynoyl chloride, 3-phenyl-, a reactive acyl chloride, originates from key upstream precursors. The most direct and commonly cited synthetic route involves the conversion of a carboxylic acid to its corresponding acid chloride derivative.

Detailed research indicates that the primary immediate precursor for the synthesis of 2-Propynoyl chloride, 3-phenyl- is 3-phenylpropiolic acid . prepchem.com This transformation is accomplished through the use of a chlorinating agent. The reaction typically employs reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions to facilitate the conversion of the carboxylic acid group into the acyl chloride functional group.

One described method involves reacting 3-phenylpropiolic acid with thionyl chloride. prepchem.com The mixture is heated, and after the reaction is complete, excess thionyl chloride and solvent are removed, typically by distillation under reduced pressure, to isolate the final product. prepchem.com

The synthesis of the precursor, 3-phenylpropiolic acid itself, can be achieved through various methods. One such method starts from cinnamic acid, which undergoes bromination followed by dehydrobromination.

The table below outlines the key upstream precursors and reagents involved in the synthesis of 2-Propynoyl chloride, 3-phenyl-.

Precursor/ReagentChemical NameRole in Synthesis
3-Phenylpropiolic acid3-phenylprop-2-ynoic acidThe direct organic precursor containing the necessary carbon skeleton, which is converted to the final acid chloride product. prepchem.com
Thionyl chlorideThionyl dichlorideA chlorinating agent used to convert the carboxylic acid group of 3-phenylpropiolic acid into the acyl chloride group. prepchem.com
Oxalyl chlorideEthanedioyl dichlorideAn alternative chlorinating agent for converting the carboxylic acid to the acyl chloride.

Reactivity and Mechanistic Investigations of 2 Propynoyl Chloride, 3 Phenyl

Fundamental Reaction Modalities

2-Propynoyl chloride, 3-phenyl-, also known as 3-phenylprop-2-ynoyl chloride, is a versatile organic compound that participates in a variety of chemical reactions. nih.gov Its reactivity is primarily centered around the acyl chloride functional group, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. khanacademy.org The presence of the phenyl and alkyne groups also influences its chemical behavior.

Nucleophilic Acyl Substitution Reactions

This type of reaction is fundamental to the synthetic utility of 2-Propynoyl chloride, 3-phenyl-. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and carboxylates, to produce corresponding amides, esters, and anhydrides, respectively. masterorganicchemistry.com The efficiency of these reactions is attributed to the fact that the chloride ion is an excellent leaving group. khanacademy.org

Addition Reactions to the Carbonyl Group

While nucleophilic acyl substitution is the dominant pathway, addition reactions to the carbonyl group can also occur. masterorganicchemistry.com In these reactions, a nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Unlike in substitution reactions, this intermediate is then typically protonated to yield an alcohol product, rather than expelling a leaving group. libretexts.org

The course of the reaction—whether it proceeds via substitution or addition—is largely dictated by the nature of the nucleophile and the reaction conditions. libretexts.org Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, tend to favor addition reactions. pearson.comlibretexts.org

Elimination Reactions

Elimination reactions involving 2-Propynoyl chloride, 3-phenyl- are also conceivable, particularly given the presence of the alkyne functionality. While less common than nucleophilic acyl substitution, under specific conditions, the molecule could potentially undergo elimination. For instance, treatment with a strong, non-nucleophilic base could theoretically lead to the formation of a ketene (B1206846) derivative, although this is not a primary reaction pathway.

Specific Reaction Pathways and Substrate Scope

Reactions with Nitrogen-Containing Nucleophiles

2-Propynoyl chloride, 3-phenyl- exhibits significant reactivity towards nitrogen-containing nucleophiles, a property that is extensively utilized in organic synthesis.

Amine and Ammonia (B1221849) Reactions (Formation of Amides)

The reaction of 2-Propynoyl chloride, 3-phenyl- with amines and ammonia is a classic example of nucleophilic acyl substitution, resulting in the formation of N-substituted amides. libretexts.org This reaction is generally vigorous and proceeds readily due to the high reactivity of the acyl chloride and the nucleophilicity of the amine. libretexts.org

The general mechanism involves the attack of the amine's lone pair of electrons on the carbonyl carbon, followed by the elimination of hydrogen chloride. youtube.com Often, a weak base such as pyridine (B92270) is added to the reaction mixture to neutralize the HCl generated, driving the reaction to completion. youtube.com

This reaction has been employed in the synthesis of various compounds. For example, it has been used to acylate amines to produce amides, which can then be further modified. fishersci.se A notable application is in the preparation of N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane, where the corresponding amine is acylated with 3-phenylpropionyl chloride, a related compound, followed by reduction of the resulting amide. fishersci.se

The table below summarizes the reaction of 2-Propynoyl chloride, 3-phenyl- with various amines to form the corresponding amides.

AmineProduct
Ammonia3-Phenyl-2-propynamide
MethylamineN-Methyl-3-phenyl-2-propynamide
AnilineN-Phenyl-3-phenyl-2-propynamide
DiethylamineN,N-Diethyl-3-phenyl-2-propynamide

Reactions with Oxygen-Containing Nucleophiles

2-Propynoyl chloride, 3-phenyl- readily reacts with oxygen-containing nucleophiles like alcohols and phenols to form the corresponding esters.

The reaction of 2-Propynoyl chloride, 3-phenyl- with an alcohol leads to the formation of an ester. This is a vigorous, often exothermic, nucleophilic acyl substitution reaction that typically proceeds at room temperature. chemguide.co.uklibretexts.org The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This is followed by the elimination of hydrogen chloride gas, yielding the corresponding 3-phenylpropiolate ester. chemguide.co.uk The reaction is generally high-yielding and provides a straightforward method for the synthesis of these esters.

Table 1: Esterification of 2-Propynoyl chloride, 3-phenyl- with Various Alcohols

AlcoholProductReaction Conditions
EthanolEthyl 3-phenylpropiolateRoom temperature, vigorous reaction chemguide.co.ukchemguide.co.uk
MethanolMethyl 3-phenylpropiolateRoom temperature
IsopropanolIsopropyl 3-phenylpropiolateRoom temperature

This table is illustrative and specific yields would depend on precise experimental conditions.

Similar to alcohols, phenols react with 2-Propynoyl chloride, 3-phenyl- to form phenyl esters. However, the reaction with phenols is generally less vigorous than with alcohols. libretexts.orgchemguide.co.uk To facilitate the reaction, especially with less reactive acyl chlorides or phenols, the phenol (B47542) is often first converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org The resulting phenoxide ion then readily reacts with the acyl chloride to produce the corresponding phenyl 3-phenylpropiolate.

Table 2: Esterification of 2-Propynoyl chloride, 3-phenyl- with Phenol

ReactantProductReaction Conditions
PhenolPhenyl 3-phenylpropiolateRoom temperature, may require base catalysis libretexts.orgchemguide.co.uk
Substituted PhenolsSubstituted Phenyl 3-phenylpropiolatesVaries depending on substituents, base catalysis often used nih.govcolorado.eduquora.com

This table is illustrative and specific yields would depend on precise experimental conditions.

Reactions with Sulfur-Containing Nucleophiles

Sulfur-containing nucleophiles, such as thiols (mercaptans), are more potent nucleophiles than their oxygen counterparts. libretexts.org The reaction of 2-Propynoyl chloride, 3-phenyl- with a thiol results in the formation of a thioester. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the sulfur atom of the thiol attacks the carbonyl carbon, leading to the displacement of the chloride ion. These reactions are generally efficient and provide a direct route to S-alkyl or S-aryl 3-phenylpropiolothioates. The increased nucleophilicity of sulfur often leads to faster reaction rates compared to alcohols and phenols. libretexts.org

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of 2-Propynoyl chloride, 3-phenyl- with organometallic reagents, such as Grignard reagents (RMgX), is a powerful tool for carbon-carbon bond formation. libretexts.org However, the outcome can be complex due to the high reactivity of Grignard reagents.

Typically, the reaction of an acyl chloride with a Grignard reagent leads to the formation of a ketone first. youtube.com The Grignard reagent's carbanion-like alkyl or aryl group attacks the carbonyl carbon, displacing the chloride ion. However, the resulting ketone is also susceptible to attack by a second equivalent of the Grignard reagent. youtube.comvaia.com This second nucleophilic addition, followed by an aqueous workup, leads to the formation of a tertiary alcohol. libretexts.orgvaia.com

Therefore, the reaction of 2-Propynoyl chloride, 3-phenyl- with two or more equivalents of a Grignard reagent will yield a tertiary alcohol where two of the substituents on the alcohol carbon are derived from the Grignard reagent. It can be challenging to stop the reaction at the ketone stage when using highly reactive Grignard reagents. youtube.com

Table 3: Reaction of 2-Propynoyl chloride, 3-phenyl- with Grignard Reagents

Grignard ReagentIntermediate Product (Ketone)Final Product (Tertiary Alcohol)
Methylmagnesium bromide1-Phenylbut-1-yn-3-one2-Methyl-4-phenylbut-3-yn-2-ol
Phenylmagnesium bromide1,3-Diphenylprop-2-yn-1-one1,1,3-Triphenylprop-2-yn-1-ol

This table illustrates the expected products from the reaction with Grignard reagents.

Applications of 2 Propynoyl Chloride, 3 Phenyl in Advanced Organic Synthesis

Synthesis of Complex Acyl Derivatives

The high reactivity of the acyl chloride group in 2-propynoyl chloride, 3-phenyl- makes it an excellent electrophile for reactions with various nucleophiles. This reactivity is harnessed to create a range of complex acyl derivatives, including amides, esters, and carbamates, which can serve as important intermediates for further synthetic transformations.

Synthesis of Amide Derivatives

The reaction of 2-propynoyl chloride, 3-phenyl- with primary and secondary amines is a straightforward and efficient method for the synthesis of N-substituted 3-phenylpropiolamides. This nucleophilic acyl substitution reaction proceeds readily, often at low temperatures, to afford the corresponding amide products in good yields. The general reaction involves the attack of the amine nucleophile on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. docbrown.infochemguide.co.uk

The resulting 3-phenylpropiolamides are valuable synthetic intermediates. The presence of the propiolamide (B17871) functionality allows for a variety of subsequent transformations, including cyclization reactions to form complex heterocyclic structures. For instance, these amides can be utilized in the preparation of N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane through acylation of the appropriate amine, followed by a reduction step.

Table 1: Synthesis of Amide Derivatives

Reactant 1 Reactant 2 Product

Synthesis of Ester Derivatives

In a similar fashion to amide synthesis, 2-propynoyl chloride, 3-phenyl- reacts with alcohols to produce the corresponding 3-phenylpropiolate esters. This esterification occurs via a nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

These ester derivatives are not only stable compounds but also serve as precursors for more complex molecules. The propiolate ester moiety can participate in various addition and cycloaddition reactions, making it a valuable functional group in organic synthesis.

Synthesis of Carbamate (B1207046) Derivatives

The synthesis of carbamate derivatives using 2-propynoyl chloride, 3-phenyl- has also been reported. Research has demonstrated the synthesis of ethyl N-(3-phenyl-2-propynoyl)carbamate. This reaction likely proceeds through the initial formation of an isocyanate intermediate or by direct reaction with a carbamate salt, which then attacks the acyl chloride. These carbamate derivatives are of interest due to their potential biological activities.

Construction of Diverse Heterocyclic Systems

A significant application of 2-propynoyl chloride, 3-phenyl- lies in its use as a precursor for the synthesis of various heterocyclic compounds. The strategy often involves the initial formation of an acyclic derivative, such as a 3-phenylpropiolamide, which then undergoes a subsequent cyclization reaction.

Pyrrole Ring System Formations

While direct reaction of 2-propynoyl chloride, 3-phenyl- to form pyrroles is not the common pathway, its amide derivatives, N-arylpropiolamides, are key intermediates in the synthesis of substituted oxindoles, which contain a pyrrolone core. These reactions often proceed via radical or transition-metal-catalyzed cyclizations. For example, the intramolecular cyclization of N-phenylpropiolamides can lead to the formation of 3-alkylideneindolinones, a class of compounds containing the oxindole (B195798) skeleton. researchgate.net

Other Fused and Bridged Heterocyclic Syntheses

The versatility of 2-propynoyl chloride, 3-phenyl- extends to the synthesis of other fused and bridged heterocyclic systems. It is utilized in the synthesis of 1-Phenyl-3-methyl-4-acyl-5-pyrazolones. Furthermore, the amide derivatives of 2-propynoyl chloride, 3-phenyl- serve as crucial precursors for more complex heterocyclic architectures.

Recent studies have shown that N-arylpropiolamides can undergo selenium-promoted electrophilic cyclization to yield 3-organoselenyl spiro chemguide.co.uktrienones. nih.gov This transformation proceeds via a 5-endo-dig ipso-cyclization mode. Additionally, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, which can be derived from related acyl chlorides, provides access to conformationally restricted aza[3.1.0]bicycles. nih.gov These advanced synthetic methods underscore the importance of 2-propynoyl chloride, 3-phenyl- as a starting material for generating molecular complexity.

Table 2: Heterocyclic Systems Derived from 2-Propynoyl chloride, 3-phenyl-

Starting Material Derivative Reaction Type Resulting Heterocycle
N-Arylpropiolamides Intramolecular Cyclization 3-Alkylideneindolinones researchgate.net
2-Propynoyl chloride, 3-phenyl- Reaction with appropriate precursors 1-Phenyl-3-methyl-4-acyl-5-pyrazolones

Intermediate in the Synthesis of Bioactive Scaffolds and Chemical Libraries

2-Propynoyl chloride, 3-phenyl-, also known as 3-phenylpropioloyl chloride, is a highly versatile bifunctional reagent in advanced organic synthesis. Its structure, featuring both a reactive acyl chloride and an alkyne moiety, allows for its use as a key intermediate in the construction of diverse and complex molecular architectures, particularly heterocyclic scaffolds known to possess significant biological activity. This dual reactivity enables chemists to introduce the phenylpropynoyl group into a molecule and then exploit the alkyne for subsequent cyclization or coupling reactions, making it a valuable building block for generating libraries of compounds for biological screening.

The primary utility of 2-propynoyl chloride, 3-phenyl- stems from its ability to readily react with a wide range of nucleophiles. The acyl chloride is a powerful electrophile that reacts with amines, alcohols, and thiols to form stable amides, esters, and thioesters, respectively. This initial reaction serves to anchor the phenylpropynoyl unit to a substrate. Subsequently, the terminal alkyne functionality can participate in a variety of transformations, including cycloaddition reactions, transition-metal-catalyzed cross-couplings, and nucleophilic additions, to forge new ring systems.

A significant application of this strategy is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active natural products. For instance, reaction with binucleophilic reagents such as substituted hydrazines or hydroxylamine (B1172632) can lead directly to the formation of five-membered heterocycles like pyrazoles and isoxazoles. These scaffolds are prevalent in medicinal chemistry.

Research has demonstrated the utility of related acryloyl chlorides in creating a variety of heterocyclic systems. For example, (E)-2-Cyano-3-phenyl-2-propenoyl chloride, a compound with a similar reactive principle, has been used to synthesize quinazolinones, pyridopyrimidines, and benzothiazepines by reacting with various mono- and bi-dentate nucleophiles. eurjchem.com The resulting amides can be further cyclized to produce benzoxazinones, oxadiazoles, and benzoxazoles. eurjchem.comresearchgate.net This highlights a common strategy: using the acyl chloride to form an initial bond, followed by an intramolecular reaction to build the heterocyclic scaffold. Such approaches are fundamental to the assembly of chemical libraries, where a common intermediate is used to generate a multitude of structurally related, yet diverse, final products for high-throughput screening. nih.govresearchgate.net

The data below illustrates examples of how related reactive intermediates are used to construct bioactive scaffolds, a strategy directly applicable to 2-propynoyl chloride, 3-phenyl-.

Table 1: Synthesis of Bioactive Scaffolds Using Acryloyl Chloride Intermediates

Starting Reagent ClassBinucleophileResulting ScaffoldPotential Biological Significance
2-Cyano-3-phenyl-2-propenoyl chlorideAnthranilic acid derivativesBenzoxazinoneCore of various biologically active compounds. scite.ai
2-Cyano-3-phenyl-2-propenoyl chlorideNitrogen, Oxygen, or Sulfur binucleophilesQuinazolinone, Pyridopyrimidine, BenzothiazepineKnown heterocyclic systems with pharmaceutical relevance. eurjchem.com
Thiophene-containing chalcones and phenacyl bromideThiosemicarbazide / Phenacyl bromideThiazolyl-pyrazoline hybridsInvestigated for anticancer properties. nih.gov

This strategic use of bifunctional intermediates like 2-propynoyl chloride, 3-phenyl- allows for a divergent synthetic approach. From a single, readily accessible building block, a vast array of complex molecules can be generated. By systematically varying the nucleophile and the subsequent cyclization conditions, chemists can efficiently produce libraries of novel compounds, enhancing the probability of discovering new molecules with valuable therapeutic properties.

Analytical and Spectroscopic Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 2-Propynoyl chloride, 3-phenyl-, both ¹H and ¹³C NMR would provide critical information for its structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Propynoyl chloride, 3-phenyl- is expected to show distinct signals corresponding to the aromatic protons of the phenyl group. These protons, typically found in the downfield region of the spectrum (around 7.0-8.0 ppm), would likely appear as a complex multiplet due to spin-spin coupling. The integration of these signals would correspond to the five protons of the monosubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further confirmation of the structure. Key expected signals would include those for the carbonyl carbon of the acyl chloride, the two sp-hybridized carbons of the alkyne, and the carbons of the phenyl group. The carbonyl carbon is characteristically deshielded and would appear significantly downfield. The alkynyl carbons would have distinctive chemical shifts, and the aromatic carbons would show a pattern of signals indicative of a monosubstituted benzene ring.

Application of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of 2-Propynoyl chloride, 3-phenyl-, the IR spectrum would be characterized by several key absorption bands that confirm its structure.

The most prominent and diagnostic peak would be the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically very strong and appears at a high frequency, generally in the range of 1770-1820 cm⁻¹, which is higher than that of a typical ketone or carboxylic acid due to the electron-withdrawing effect of the chlorine atom.

Another key feature would be the stretching vibration of the carbon-carbon triple bond (C≡C) of the alkyne functional group. This absorption is typically observed in the region of 2100-2260 cm⁻¹. The presence of the phenyl group conjugated with the alkyne may influence the exact position and intensity of this peak. Additionally, the spectrum would show characteristic absorptions for the C-H bonds of the aromatic ring.

Vapor phase IR spectral data is available for 2-Propynoyl chloride, 3-phenyl-. nih.gov

Functional Group **Expected IR Absorption Range (cm⁻¹) **
C=O (Acyl Chloride)1770 - 1820
C≡C (Alkyne)2100 - 2260
C-H (Aromatic)3000 - 3100 (stretch), 690-900 (out-of-plane bend)

Application of Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 2-Propynoyl chloride, 3-phenyl-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

Electron ionization (EI) would likely lead to predictable fragmentation pathways. Common fragmentation would involve the loss of the chlorine radical to form a stable acylium ion. Further fragmentation of the phenylacetylene (B144264) portion of the molecule would also be expected.

Predicted Fragmentation Data:

Ion m/z (for ³⁵Cl) Description
[C₉H₅ClO]⁺164Molecular Ion (M⁺)
[C₉H₅O]⁺129Loss of Cl
[C₆H₅]⁺77Phenyl cation

GC-MS data for 2-Propynoyl chloride, 3-phenyl- has been reported, confirming a molecular weight that corresponds to its chemical formula. nih.gov

Other Advanced Spectroscopic Methods in Mechanistic Studies

While specific applications of advanced spectroscopic methods in mechanistic studies involving 2-Propynoyl chloride, 3-phenyl- are not detailed in the available literature, several techniques could be hypothetically employed to investigate its reactivity and reaction mechanisms.

For instance, time-resolved spectroscopy could be used to study the kinetics of its reactions, particularly its rapid reactions with nucleophiles. Techniques such as stopped-flow coupled with UV-Vis or IR spectroscopy could monitor the formation of intermediates and products in real-time.

In the context of studying reaction mechanisms, techniques like 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning the structure of reaction products, especially in complex reaction mixtures. Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could be used to analyze the fragmentation of reaction intermediates or products, providing deeper mechanistic insights. Isotope labeling studies, in conjunction with NMR or MS, could also be employed to trace the pathways of atoms during a reaction.

Theoretical and Computational Studies on 2 Propynoyl Chloride, 3 Phenyl

Computational Analysis of Reaction Mechanisms

A detailed computational analysis of the reaction mechanisms involving 2-Propynoyl chloride, 3-phenyl- has not been specifically reported. However, the reactivity of acyl chlorides, in general, is a well-studied area in computational chemistry. For analogous compounds like benzoyl chloride, quantum chemical simulations have been employed to understand their interaction with various nucleophiles. For instance, studies on the acylation of amino compounds by benzoyl chloride have shown that the reactions typically proceed through a concerted mechanism. butlerov.com The specific pathway, whether it involves a frontal or varying angle of nucleophilic attack, can be influenced by the nature of both the acyl chloride and the nucleophile. butlerov.com

In the case of 2-Propynoyl chloride, 3-phenyl-, the presence of the phenylacetylene (B144264) moiety introduces additional complexity. Computational studies would be invaluable in exploring various potential reaction pathways, such as:

Nucleophilic Acyl Substitution: This is the most common reaction for acyl chlorides. Computational analysis could determine the transition state geometries and activation energies for reactions with different nucleophiles, providing insights into the reaction kinetics and selectivity.

Reactions involving the Alkyne Group: The carbon-carbon triple bond can participate in various reactions, including electrophilic additions and cycloadditions. Theoretical studies could predict the feasibility and stereoselectivity of such transformations.

Competing Reaction Pathways: A key area for computational investigation would be the competition between reactions at the carbonyl group and the alkyne. Understanding the factors that favor one pathway over the other is crucial for synthetic applications.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Specific quantum chemical calculations detailing the electronic structure and reactivity of 2-Propynoyl chloride, 3-phenyl- are not available in the current literature. Nevertheless, the principles of such calculations are well-established and can be applied to this molecule.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of molecules. ijcce.ac.irsid.ir For 2-Propynoyl chloride, 3-phenyl-, DFT calculations could provide valuable information, including:

Molecular Geometry: Optimization of the molecular geometry to determine bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Calculation of properties such as dipole moment, ionization potential, and electron affinity.

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's frontier orbital interactions and predict its reactivity. The distribution of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.

Charge Distribution: Calculation of atomic charges to identify electron-rich and electron-deficient regions within the molecule, which is crucial for predicting its behavior in polar reactions.

Reactivity Descriptors: Quantum chemical calculations can be used to determine various reactivity indices, such as chemical hardness, softness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

The following table illustrates the types of data that could be generated from such calculations, although specific values for 2-Propynoyl chloride, 3-phenyl- are not currently published.

Calculated PropertyTheoretical Significance
HOMO EnergyIndicates the ability to donate electrons (nucleophilicity).
LUMO EnergyIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO GapRelates to the chemical reactivity and stability of the molecule.
Dipole MomentProvides information about the polarity of the molecule.
Mulliken Atomic ChargesShows the partial charges on each atom, indicating reactive sites.

Predictive Modeling for Novel Transformations

Predictive modeling for novel transformations of 2-Propynoyl chloride, 3-phenyl- is an area ripe for exploration, though no specific models have been published. The field of predictive chemistry, often employing machine learning and quantum chemical calculations, aims to forecast the outcomes of chemical reactions. nih.gov

For 2-Propynoyl chloride, 3-phenyl-, predictive modeling could be applied in several ways:

Reaction Outcome Prediction: Machine learning models, trained on large datasets of chemical reactions, could predict the major product of a reaction given the reactants and conditions. nih.gov This would be particularly useful for exploring the diverse reactivity of this bifunctional molecule.

Catalyst Design: Computational methods can be used to design catalysts that selectively promote a desired transformation. For example, by calculating the interaction energies between the substrate, catalyst, and reagents, it is possible to identify catalysts that lower the activation energy for a specific reaction pathway.

Virtual Screening: Predictive models could be used to virtually screen libraries of potential reactants to identify those that are most likely to undergo a desired transformation with 2-Propynoyl chloride, 3-phenyl-.

The development of such predictive models would require a substantial amount of experimental and/or computationally generated data. Quantum chemical calculations can play a crucial role in generating the necessary data to train these models, especially in the absence of extensive experimental results. rsc.orgnih.gov

Q & A

Basic: What are the recommended safety protocols for handling 2-propynoyl chloride, 3-phenyl- in laboratory settings?

Answer:
2-Propynoyl chloride derivatives are highly reactive due to the acyl chloride group. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .
  • Spill Management: Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Avoid contact with water to prevent exothermic reactions .
  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis. Ensure compatibility of storage materials (e.g., glass or PTFE-lined caps) .

Basic: What spectroscopic methods are most effective for characterizing 2-propynoyl chloride, 3-phenyl-?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The propargyl (C≡CH) proton appears as a singlet near δ 2.5–3.0 ppm. Aromatic protons from the phenyl group resonate at δ 7.2–7.8 ppm.
    • ¹³C NMR: The carbonyl carbon (C=O) appears at δ 165–175 ppm, while the sp-hybridized carbons (C≡CH) are observed at δ 75–85 ppm .
  • IR Spectroscopy: Look for a sharp C≡C stretch near 2100–2260 cm⁻¹ and a strong C=O stretch at 1750–1820 cm⁻¹ .
  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) corresponds to the molecular weight (e.g., ~152.59 g/mol for C₉H₅ClO), with fragmentation patterns showing loss of Cl (m/z 117) and CO (m/z 89) .

Advanced: How do substituents on the phenyl ring influence the reactivity of 2-propynoyl chloride derivatives in nucleophilic acyl substitution?

Answer:
Substituent effects can be analyzed via the Hammett equation :

  • Electron-withdrawing groups (EWGs: e.g., -NO₂, -CF₃) increase electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).
  • Electron-donating groups (EDGs: e.g., -OCH₃, -CH₃) reduce reactivity by destabilizing the transition state.
  • Steric effects: Bulky substituents (e.g., -t-Bu) at the meta or para positions hinder nucleophilic attack, reducing reaction rates .
    Example: A study on 3-phenyl thiourea derivatives showed that para-CF₃ increased chitin-synthesis inhibition by 40% compared to unsubstituted analogs, while meta-OCH₃ decreased activity due to steric hindrance .

Advanced: What experimental strategies can resolve contradictions in reported biological activities of 3-phenyl-substituted compounds?

Answer:
Contradictions in biological data (e.g., antifungal vs. inert activity) may arise from:

  • Concentration-dependent effects: Test a wider range (e.g., 0.1–100 µM) to identify optimal efficacy thresholds.
  • Structural analogs: Compare activity of 2-propynoyl chloride derivatives with similar compounds (e.g., 3-phenylpropanoyl chloride) to isolate functional group contributions .
  • Environmental variables: Control humidity and temperature during assays, as acyl chlorides hydrolyze readily, forming inactive carboxylic acids .
    Case study: In fruit preservation studies, (2-chloro-4-pyridyl) 3-phenyl urea showed variable spoilage inhibition (0.48–1.40%) depending on storage duration and calcium co-treatment, highlighting the need for multi-factor experimental designs .

Basic: What synthetic routes are commonly used to prepare 2-propynoyl chloride, 3-phenyl-?

Answer:

  • From propiolic acid: React 3-phenylpropiolic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.
    • Conditions: Reflux at 60–80°C for 4–6 hours in dry dichloromethane, followed by distillation to isolate the product .
  • From propargyl alcohols: Oxidize 3-phenylpropargyl alcohol using MnO₂ or Dess-Martin periodinane, followed by chlorination with PCl₅ .
    Yield optimization: Use a 1:2 molar ratio of acid to SOCl₂ and molecular sieves to absorb HCl, pushing the reaction to >85% yield .

Advanced: How can computational chemistry aid in predicting the reactivity of 2-propynoyl chloride, 3-phenyl- derivatives?

Answer:

  • DFT calculations: Compute frontier molecular orbitals (FMOs) to identify electrophilic (LUMO) sites. For 2-propynoyl chloride, the LUMO is localized on the carbonyl carbon, confirming susceptibility to nucleophilic attack .
  • Molecular docking: Simulate interactions with biological targets (e.g., enzyme active sites). A study on 3-phenyl thiourea derivatives showed that substituent hydrophobicity (π value >1.5) enhanced binding to chitin synthase .
  • Kinetic modeling: Use Arrhenius plots to predict reaction rates under varying temperatures. For example, activation energy (Eₐ) for hydrolysis of 3-phenylpropanoyl chloride was calculated as ~45 kJ/mol .

Basic: What are the key challenges in purifying 2-propynoyl chloride, 3-phenyl-?

Answer:

  • Hydrolysis sensitivity: Avoid aqueous workup; use anhydrous solvents (e.g., dry diethyl ether) and low temperatures (0–5°C) during purification.
  • Chromatography limitations: Silica gel accelerates decomposition. Instead, use fractional distillation under reduced pressure (bp ~90–95°C at 10 mmHg) .
  • Byproduct removal: Trace HCl or unreacted SOCl₂ can be neutralized with anhydrous Na₂CO₃ before distillation .

Advanced: What role does 2-propynoyl chloride, 3-phenyl- play in multi-step organic syntheses?

Answer:

  • Peptide coupling: React with amines to form propargyl amides, enabling "click chemistry" via azide-alkyne cycloaddition.
  • Polymer chemistry: Serve as a monomer for polyacetylenes with conjugated backbones, useful in conductive materials.
  • Pharmaceutical intermediates: Synthesize propargyl-containing inhibitors (e.g., kinase inhibitors) by coupling with heterocyclic amines .
    Example: A 3-phenylpropanoyl chloride derivative was used to synthesize a thiourea-based Leishmania inhibitor (Br-LED209) via sequential acylation and sulfonamide formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.